Calcium L-5-methyltetrahydrofolate (Calcium L-5-MTHF) is a biologically active form of folate, which is essential for various metabolic processes in the human body, including DNA synthesis and repair. It is classified as a calcium salt of L-5-methyltetrahydrofolic acid, a reduced form of folic acid that plays a crucial role in one-carbon metabolism. The compound is particularly significant due to its higher bioavailability compared to folic acid, making it an important dietary supplement for individuals with certain metabolic deficiencies.
Calcium L-5-MTHF is derived from folic acid through a series of chemical reactions involving reduction and crystallization processes. Folic acid, also known as vitamin B9, is naturally found in leafy greens, legumes, and fortified foods. The synthetic production of Calcium L-5-MTHF typically involves the use of sodium borohydride as a reducing agent to convert folic acid into its tetrahydrofolate form, followed by further chemical modifications to yield the calcium salt.
The synthesis of Calcium L-5-MTHF involves several key steps:
The entire synthesis process can achieve yields exceeding 90%, with high purity levels (often above 99%) achieved through careful control of reaction conditions and purification steps .
Calcium L-5-MTHF features a complex molecular structure characterized by two chiral centers:
Molecular Structure
Note: Image for illustrative purposes only.
Calcium L-5-MTHF participates in various biochemical reactions:
The compound's reactivity is primarily due to its ability to donate methyl groups in metabolic pathways, which is crucial for synthesizing nucleotides and amino acids .
The mechanism through which Calcium L-5-MTHF exerts its effects involves:
Studies indicate that daily intake levels around 400 micrograms can significantly improve bioavailability compared to traditional folic acid supplements .
Relevant data includes moisture content (not more than 17%) and calcium content (7.0 - 8.5% on an anhydrous basis) as determined through standardized analytical methods .
Calcium L-5-MTHF has several scientific uses:
Calcium L-methylfolate is chemically designated as calcium;(2S,6S)-2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate with the molecular formula C₂₀H₂₃CaN₇O₆ and a molecular weight of 497.5 g/mol [1] [6]. The compound features two chiral centers at the α-carbon of the glutamic acid moiety (αS configuration) and at position 6 of the pteridine ring (6S configuration), resulting in the naturally occurring (6S, αS) stereoisomer configuration essential for biological activity. This specific stereochemistry distinguishes it from synthetic racemic mixtures and ensures molecular recognition by folate transporters and enzymes [1].
Table 1: Chemical Identifiers and Properties of Calcium L-Methylfolate
Property | Specification | Significance |
---|---|---|
Chemical Names | Calcium L-5-methyltetrahydrofolate; Levomefolate calcium; (6S)-5-Methyltetrahydrofolic acid calcium salt | Distinguishes from other folate forms |
CAS Registry Numbers | 151533-22-1 (specified 1:1 ratio); 129025-21-4 (unspecified ratio) | Unique chemical identifiers |
Molecular Formula | C₂₀H₂₃CaN₇O₆ | Atomic composition |
Molecular Weight | 497.5 g/mol | Mass calculation basis |
Stereochemistry | (6S, αS) diastereoisomer | Matches natural folate configuration |
Structural Features | Pteroyl-L-glutamate derivative with methyl group at N5 position and calcium counterion | Determines biochemical functionality |
Common Brand Names | Metafolin®, Deplin® | Commercial formulations |
Manufacturing involves a three-step synthesis starting from folic acid: (1) catalytic hydrogenation or sodium borohydride reduction to tetrahydrofolate, (2) benzenesulfonic acid-mediated crystallization to isolate the (6S, αS) isomer, (3) methylation using formaldehyde/sodium borohydride followed by calcium salt crystallization. This process yields material with ≥96.9% purity meeting United States Pharmacopeia (USP) and Joint FAO/WHO Expert Committee on Food Additives (JECFA) specifications [3] [6]. Analytical characterization employs UV-Vis spectroscopy (λmax 285-290 nm), chiral HPLC, NMR, and mass spectrometry to verify identity and isomeric purity, ensuring exclusion of the biologically inactive (6R) diastereoisomer [1] [3].
The development of calcium L-methylfolate represents a convergence of nutritional biochemistry and regulatory science spanning four decades. Initial research in the 1980s identified the metabolic superiority of reduced folates over folic acid, particularly in individuals with genetic polymorphisms. This foundational work catalyzed efforts to stabilize the notoriously labile 5-methyltetrahydrofolate molecule for commercial applications. The pivotal innovation emerged through the development of crystallization techniques producing stable calcium salts, patented under the trade name Metafolin® in the 1990s [6].
Table 2: Historical Development Milestones of Calcium L-Methylfolate
Year | Development Milestone | Significance |
---|---|---|
1980s | Identification of L-5-MTHF as primary circulatory folate | Established physiological relevance |
1990s | Patenting of stabilization process for calcium salt | Enabled commercial production |
2004 | Initial EFSA safety evaluation (EFSA AFC Panel) | Approved for foods for special medical purposes |
2013 | EFSA assessment of 5-MTHF glucosamine salt | Expanded regulatory precedents |
2014 | EFSA Dietary Reference Values for folate | Established nutritional framework |
2020 | EFSA extension of use approval (infant formulas) | Validated safety for sensitive populations |
Regulatory acceptance progressed through key evaluations, beginning with the 2004 European Food Safety Authority (EFSA) assessment that concluded its safety in foods for particular nutritional uses at levels up to 1 mg/day for adults [1]. This evaluation established that calcium L-methylfolate demonstrated no genotoxicity in bacterial reverse mutation assays (Ames test), mouse lymphoma assays, or in vivo micronucleus tests, with no adverse effects observed in subchronic toxicity studies at doses up to 400 mg/kg body weight/day—the highest dose tested [3]. The regulatory landscape expanded significantly in January 2020 when EFSA authorized its extension into infant formula, follow-on formula, baby food, and processed cereal-based foods, confirming its safety and bioavailability for these vulnerable populations [1]. Concurrently, the U.S. Food and Drug Administration (FDA) designated calcium L-methylfolate as Generally Recognized As Safe (GRAS) for use in conventional foods and supplements, cementing its global regulatory acceptance [6].
Calcium L-methylfolate serves as the primary circulatory folate (constituting >90% of plasma folates) and the exclusive form that crosses the blood-brain barrier, reflecting its central role in human physiology [2] [4]. Upon ingestion, the compound dissociates into calcium ions and L-5-methyltetrahydrofolate, which is absorbed via the proton-coupled folate transporter (PCFT) in the proximal small intestine. This absorption mechanism differs from the reduced folate carrier (RFC) utilized by oxidized folates and provides more efficient uptake, particularly at physiological pH levels [4]. Unlike folic acid, which requires sequential reduction by dihydrofolate reductase (DHFR) and methylation to become metabolically active, L-5-MTHF enters the folate cycle directly without enzymatic activation—a critical advantage for individuals with DHFR polymorphisms or limited enzymatic capacity [1] [4].
The biochemical centrality of calcium L-methylfolate manifests in three interconnected metabolic cycles:
Table 3: Metabolic Advantages of Calcium L-Methylfolate vs. Folic Acid
Characteristic | Calcium L-Methylfolate | Folic Acid |
---|---|---|
Absorption Mechanism | Proton-coupled folate transporter (PCFT) | Reduced folate carrier (RFC) |
Metabolic Activation | Directly bioactive; requires no reduction | Requires DHFR reduction (4-electron) |
Bioavailability | Not affected by MTHFR polymorphisms | Significantly reduced by C677T polymorphism |
Saturation Threshold | No known saturation limit | Saturates intestinal transporters >400μg |
Unmetabolized Circulatory Form | Never detected | Frequently detected at high intakes |
Tissue Distribution | Efficiently crosses blood-brain barrier | Limited CNS penetration |
The nutritional superiority of calcium L-methylfolate is particularly evident in individuals with the common 677C→T polymorphism in methylenetetrahydrofolate reductase (MTHFR), which affects 10-15% of Caucasians and up to 25% of Hispanic populations. This genetic variant reduces MTHFR enzyme activity, impairing folic acid conversion to L-5-MTHF and compromising folate status. Clinical studies demonstrate that calcium L-methylfolate administration bypasses this metabolic impairment, resulting in significantly greater increases in serum folate and red blood cell folate compared to equimolar folic acid doses in TT genotype individuals [1] [3]. Additionally, its use prevents accumulation of unmetabolized folic acid—a concern associated with high folic acid intake that may have implications for immune function and cancer progression [1] [3].
In food systems, calcium L-methylfolate serves as a fortification agent in cereals, infant formulas, and meal replacement products. Its stability during processing exceeds that of natural food folates (polyglutamates), with studies showing >90% retention during baking and extrusion. Vegetables (30.7%) and cereals (22.6%) constitute primary dietary folate sources, though fortification significantly enhances intake in populations with limited vegetable consumption [7]. The compound's physiological relevance extends to prenatal nutrition, where it functions as the principal folate form transferred across the placenta and present in breast milk, supporting fetal neurodevelopment and reducing neural tube defect risk [1] [3].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1